molecular formula C20H24O2 B1206593 Aethiopinone CAS No. 79491-58-0

Aethiopinone

Cat. No. B1206593
CAS RN: 79491-58-0
M. Wt: 296.4 g/mol
InChI Key: CAAYVGWMDZSZAD-UHFFFAOYSA-N
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Description

Aethiopinone is a compound with the molecular formula C20H24O2 . It is an abietane diterpenoid synthesized in the roots of several Salvia species . It has been found to have promising biological activities .


Synthesis Analysis

The synthesis of Aethiopinone involves the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP)-dependent terpenoid pathway . Overexpressing AtDXS or AtDXR genes in Salvia sclarea hairy roots has been shown to enhance the biosynthesis of this compound . The increase in Aethiopinone synthesis was gene-dependent, with the overexpression of the AtDXR triggering a 4.4-fold increase in Aethiopinone .


Molecular Structure Analysis

The molecular structure of Aethiopinone is characterized by a tricyclic diterpene structure . It shares structural similarity in the quinone moiety with other compounds such as tanshinone .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Aethiopinone are controlled by several genes encoding enzymes of the MEP-pathway . High correlations between Aethiopinone content and the elicited level of gene transcripts were found for DXS2, DXR, and GGPPS, encoding enzymes acting upstream of GGPP, the common precursor of diterpenes and other plastidial-derived terpenes .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Aethiopinone, a compound extracted from Salvia aethiopis roots, exhibits notable anti-inflammatory and analgesic effects. It has been shown to inhibit 5-lipoxygenase activity in human neutrophils, suggesting its role in mitigating inflammatory responses (Benrezzouk et al., 2001). Further research highlighted its efficacy in reducing edema and acting as an analgesic and antipyretic agent, paralleling the effects of non-steroidal anti-inflammatory drugs (Hernández-Pérez et al., 1995).

Antimicrobial and Cytotoxic Activities

Aethiopinone also exhibits antimicrobial properties, particularly against bacterial strains like Staphylococcus aureus and Bacillus subtilis. Its cytotoxic activity against human carcinoma cells has been noted, underscoring its potential in therapeutic applications (Hernández-Pérez et al., 1999).

Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting breast carcinoma cells. Its interaction with the PI3K/AKT pathway suggests a potential role in cancer treatment strategies (Kafil et al., 2015).

Enhancing Biosynthesis for Pharmaceutical Applications

Efforts to optimize the production of aethiopinone have been made by targeting genes in the methylerythritol phosphate pathway. This approach aims to boost the synthesis of pharmaceutically active abietane diterpenes, which include aethiopinone (Vaccaro et al., 2020).

Modulation of Antibiotic Resistance and Anti-biofilm Activity

In addition to its antibacterial properties, aethiopinone has been found to modulate antibiotic resistance and express anti-biofilm activity, particularly against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis (Walencka et al., 2007).

Pharmacological and Chemical Properties

The pharmacological profile and chemical properties of aethiopinone have been further investigated through various studies, revealing its diverse applications in medical and scientific research (Cuadrado et al., 1992).

Future Directions

Future research could focus on optimizing the synthesis of Aethiopinone in Salvia sclarea hairy roots by either elicitation or by modifying the expression of genes encoding enzymes of the MEP-pathway . This could potentially lead to a more efficient production platform for such promising anti-proliferative plant-derived compounds .

properties

CAS RN

79491-58-0

Product Name

Aethiopinone

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

7-methyl-8-(4-methylpent-4-enyl)-3-propan-2-ylnaphthalene-1,2-dione

InChI

InChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h9-11,13H,1,6-8H2,2-5H3

InChI Key

CAAYVGWMDZSZAD-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCCC(=C)C

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCCC(=C)C

Other CAS RN

79491-58-0

synonyms

aethiopinone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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